Orthogonal Halogen Reactivity Handles: 5-Bromo Substituent Enables Palladium-Catalyzed Cross-Coupling Selectivity Unavailable in Non-Brominated Analogs
The 5-bromo substituent in (5-bromo-4-fluoro-2-nitro-phenyl)-hydrazine provides a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings) that is entirely absent in non-brominated phenylhydrazines or analogs bearing only fluoro or nitro groups. While 2-nitrophenylhydrazine (CAS 3034-19-3) and 4-fluorophenylhydrazine (CAS 371-14-2) lack this synthetic handle altogether, the bromo substituent permits sequential diversification: the hydrazine moiety can be elaborated into hydrazones or heterocycles first, followed by C–C bond formation at the 5-position, or vice versa . Computational predictions indicate a molecular weight of 250.03 g/mol and a LogP of 2.61 for this compound, values that reflect the combined contributions of bromine, fluorine, and nitro substituents and diverge substantially from non-brominated or non-fluorinated phenylhydrazines [1].
| Evidence Dimension | Presence of Pd-catalyzed cross-coupling handle (C–Br bond) |
|---|---|
| Target Compound Data | C–Br bond at 5-position (aryl bromide), enabling Suzuki/Heck/Buchwald reactivity |
| Comparator Or Baseline | 2-Nitrophenylhydrazine (CAS 3034-19-3): no C–Br bond; 4-Fluorophenylhydrazine (CAS 371-14-2): no C–Br bond |
| Quantified Difference | Qualitative difference: cross-coupling reactivity present vs. absent. Bromine atomic contribution adds ~80 Da to MW and increases LogP by ~1.0-1.5 units vs. non-brominated analogs |
| Conditions | Inferred from established aryl bromide chemistry; applicable under standard Pd-catalyzed conditions |
Why This Matters
For medicinal chemists building diverse screening libraries, the bromine handle enables late-stage functionalization that expands chemical space exploration without resynthesizing the core intermediate.
- [1] ChemSrc. (5-Bromo-4-fluoro-2-nitrophenyl)hydrazine. Chemical Properties Database. CAS 1217303-75-7. 2025. View Source
